2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS.BrH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAKLXGQJNKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(F)(F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid to form the hydrobromide salt. The reaction conditions may include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a chemical compound with a trifluoroethyl group attached to a thiazole ring, along with a hydrobromide salt. Its molecular formula is and it has a molecular weight of 248.07 g/mol. The compound's structure, combining halogenated and heterocyclic elements, gives it distinct chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative in the presence of hydrobromic acid to form the hydrobromide salt. The synthesis can be optimized for higher efficiency and yield using continuous flow reactors and automated systems in industrial settings.
Applications
this compound has applications across various fields, with research indicating that it interacts with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Studies have shown that it may inhibit specific pathways related to inflammation and other cellular processes.
The uniqueness of this compound lies in its combination of both a trifluoroethyl group and a thiazole ring. This distinctive structural feature imparts unique chemical properties and reactivity compared to similar compounds, enhancing its applications in research and industry.
Scientific Research Applications
this compound exhibits significant biological activity and has been studied for its potential interactions with various molecular targets such as enzymes and proteins. The trifluoroethyl group enhances its binding affinity to these targets, which may lead to specific biochemical effects. Mechanisms of action include the inhibition or activation of enzymatic activities and modulation of protein-protein interactions.
One potential application is as a beta-secretase BACE1 inhibitor for Alzheimer's disease treatment . The formation of neurotoxic β-amyloid peptides involves the cleavage of APP with beta-secretase enzyme (beta-site APP cleaving enzyme 1, BACE1), so the potential of BACE1 inhibitors as therapeutic agents for AD is now drawing much attention .
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with varied substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Thiazole Derivatives
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability and resistance to oxidative degradation. For example, the trifluoromethyl group in ’s compound increases lipophilicity, improving blood-brain barrier penetration .
- Halogen Substituents (e.g., Br) : Bromine in 2-bromomethylthiazole () enhances reactivity in cross-coupling reactions, making it valuable for synthesizing functionalized thiazoles .
Salt Forms :
- Hydrobromide salts (e.g., ) improve aqueous solubility compared to free bases, critical for drug bioavailability. The target compound’s HBr salt likely shares this advantage .
Biological Activity: Thiazoles with aryl substituents (e.g., 4-fluorophenyl in ) show enhanced binding to biological targets due to π-π stacking.
Synthetic Complexity :
- Compounds with trifluoroethyl groups (e.g., ) require specialized reagents (e.g., 2,2,2-trifluoroethylamine), increasing synthesis costs. In contrast, bromomethyl derivatives () are more straightforward to prepare .
Biological Activity
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a compound that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and therapeutic potential based on recent research findings.
The chemical structure of this compound includes a thiazole ring substituted with a trifluoroethyl group. This structural modification is significant as it influences the compound’s lipophilicity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance:
- In vitro studies have shown that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against human glioblastoma (LN229) cells, revealing significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of electron-withdrawing groups like trifluoroethyl enhances their potency by stabilizing the interaction with target biomolecules .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(2,2,2-Trifluoroethyl)-1,3-thiazole | LN229 | 0.126 | Apoptosis induction |
| Various Thiazole Derivatives | PC12/HepG2 | 0.5 - 2.1 | Cell cycle arrest |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Studies : Some derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens by inhibiting ergosterol biosynthesis .
Anti-Inflammatory Effects
Research indicates that thiazole-based compounds can modulate inflammatory responses:
- Cytokine Inhibition : Certain derivatives have been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Study 1: Glioblastoma Treatment
A study focusing on the efficacy of thiazole derivatives against glioblastoma revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity. The derivative containing a trifluoroethyl group showed promising results in reducing tumor cell viability compared to standard treatments .
Case Study 2: Antimicrobial Screening
In a comparative study of various thiazoles against bacterial strains such as Staphylococcus aureus, several derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
